3-Bromo-4-methoxycinnamic acid

Description

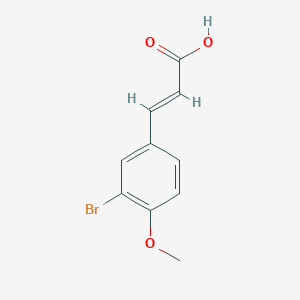

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-3-(3-bromo-4-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHCKJFXUYPZAO-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-methoxycinnamic acid

This technical guide provides a comprehensive overview of 3-Bromo-4-methoxycinnamic acid, a substituted cinnamic acid derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document covers the compound's chemical structure, physicochemical properties, synthesis, and a review of the biological activities of its derivatives.

Chemical Structure and Properties

This compound is a cinnamic acid derivative with a bromine atom at the C3 position and a methoxy group at the C4 position of the phenyl ring. Its chemical structure is depicted below:

IUPAC Name: (E)-3-(3-bromo-4-methoxyphenyl)prop-2-enoic acid CAS Number: 1080-07-5[1][2][3][4][5] Molecular Formula: C₁₀H₉BrO₃[5] Molecular Weight: 257.08 g/mol [3]

The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Melting Point | 241-243 °C | [3] |

| Appearance | White powder | [1] |

| Purity | 99% | [1] |

| Density (Predicted) | 1.555 ± 0.06 g/cm³ | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy data is crucial for the structural elucidation of this compound.

¹H NMR (DMSO-d₆, 400 MHz) δ:

-

12.29 (1H, br s, COOH)

-

7.96 (1H, d, J = 2.1 Hz)

-

7.70 (1H, dd, J = 8.6, 2.1 Hz)

-

7.51 (1H, d, J = 16.0 Hz)

-

7.14 (1H, d, J = 8.6 Hz)

-

6.46 (1H, d, J = 16.0 Hz)

-

3.89 (3H, s)[6]

¹³C NMR (DMSO-d₆, 100 MHz) δ:

-

167.6

-

156.7

-

142.3

-

132.5

-

129.3

-

128.4

-

118.1

-

112.7

-

111.2

-

56.5[6]

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of (E)-3-(3-bromo-4-methoxyphenyl)acrylic acid involves the hydrolysis of its corresponding ethyl ester.[6]

Materials:

-

Ethyl (E)-3-(3-bromo-4-methoxyphenyl)acrylate

-

Ethanol (EtOH)

-

1N Sodium Hydroxide (NaOH) solution

-

10% Hydrochloric Acid (HCl) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve Ethyl (E)-3-(3-bromo-4-methoxyphenyl)acrylate in ethanol.

-

Add 1N NaOH solution to the mixture.

-

Heat the reaction mixture at reflux under a nitrogen atmosphere for 4 hours.

-

After cooling, remove the ethanol under reduced pressure.

-

Wash the remaining aqueous layer with ethyl acetate.

-

Acidify the aqueous layer with 10% HCl.

-

Extract the resulting precipitate with ethyl acetate.

-

Combine the organic layers, dry with anhydrous MgSO₄, and remove the solvent under reduced pressure to yield the product as a white solid.[6]

Biological Activity of Derivatives

While there is limited publicly available information on the biological activity of this compound itself, several studies have explored the therapeutic potential of its derivatives. These studies provide valuable insights into the structure-activity relationships and potential applications of this chemical scaffold.

Antimicrobial and Antibiotic Enhancing Activity

Bis-cinnamido-polyamines derived from this compound have been synthesized and evaluated for their antimicrobial properties. These compounds have demonstrated intrinsic activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and the fungus Cryptococcus neoformans. The presence of the bromine atom on the cinnamic acid moiety was found to be important for this activity.[6][7]

Antiparasitic and Antifungal Activity

Synthetic N-acylpyrrolidone and -piperidone derivatives of this compound have been investigated for their activity against Leishmania major and Toxoplasma gondii parasites. The bromo-substituted compounds showed strong activity against L. major promastigotes and high activity against T. gondii parasites.[8][9] Some derivatives also exhibited antifungal activity against Madurella mycetomatis.[8][9]

The following diagram illustrates the general approach of deriving biologically active compounds from this compound.

Conclusion

This compound is a well-characterized compound with established physicochemical properties and a defined synthetic route. While direct biological activity data for this specific molecule is scarce in the public domain, its derivatives have shown significant promise as antimicrobial, antiparasitic, and antifungal agents. This suggests that the 3-bromo-4-methoxycinnamoyl scaffold is a valuable starting point for the development of new therapeutic agents. Further research into the biological effects of the parent acid and the synthesis of a broader range of derivatives is warranted to fully explore the potential of this chemical class.

References

- 1. This compound, CasNo.1080-07-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 2. CAS 1080-07-5: Ácido 3-(3-bromo-4-metoxifenil)-2-propenoico [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. This compound CAS#: 1080-07-5 [m.chemicalbook.com]

- 5. This compound|CAS 1080-07-5|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 6. Exploration of Bis-Cinnamido-Polyamines as Intrinsic Antimicrobial Agents and Antibiotic Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. epub.uni-bayreuth.de [epub.uni-bayreuth.de]

A Comprehensive Technical Guide to the Synthesis of 3-Bromo-4-methoxycinnamic Acid from Vanillic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a detailed, multi-step synthetic pathway for the preparation of 3-Bromo-4-methoxycinnamic acid, a valuable building block in the development of novel pharmaceutical agents, starting from the readily available vanillic acid. This document provides in-depth experimental protocols, quantitative data summarized in tabular format, and visual representations of the synthetic workflow to aid in practical laboratory applications.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their potential as precursors to a wide range of biologically active molecules. The synthesis of this compound from vanillic acid, a natural product derived from lignin, presents a cost-effective and sustainable approach. The synthetic route described herein involves a series of chemical transformations, including protection of functional groups, bromination, reduction, and a final condensation reaction. Each step has been detailed with specific reaction conditions and reagent quantities to ensure reproducibility.

Overall Synthetic Pathway

The synthesis of this compound from vanillic acid is a multi-step process. A logical and efficient pathway involves the initial protection of the phenolic hydroxyl group of vanillic acid, followed by bromination, reduction of the carboxylic acid to an aldehyde, and finally, a Knoevenagel condensation to form the target cinnamic acid.

Caption: Overall workflow for the synthesis of this compound from Vanillic Acid.

Experimental Protocols and Data

Step 1: Protection of Vanillic Acid

To prevent unwanted side reactions during bromination and reduction, the phenolic hydroxyl group of vanillic acid is first protected. A common and effective method is the formation of a methoxymethyl (MOM) ether.

Experimental Protocol:

-

Dissolve vanillic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise with careful venting.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methoxymethyl chloride (MOM-Cl, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| Vanillic Acid | 1.0 | 168.15 | 10.0 g |

| Sodium Hydride (60%) | 1.2 | 40.00 | 2.86 g |

| Methoxymethyl Chloride | 1.1 | 80.51 | 5.24 mL |

| Tetrahydrofuran (THF) | - | - | 200 mL |

| Product | 212.19 | ~11.8 g (93%) |

Table 1: Reagents and typical yield for the protection of vanillic acid.

Step 2: Bromination of Protected Vanillic Acid

The protected vanillic acid is then brominated. The electron-donating methoxy and protected hydroxyl groups are ortho-, para-directing, while the carboxylic acid is meta-directing. The major product formed is the 5-bromo derivative.

Experimental Protocol:

-

Dissolve the MOM-protected vanillic acid (1.0 eq) in glacial acetic acid.

-

Add N-bromosuccinimide (NBS, 1.1 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| MOM-protected vanillic acid | 1.0 | 212.19 | 10.0 g |

| N-Bromosuccinimide (NBS) | 1.1 | 177.98 | 9.2 g |

| Glacial Acetic Acid | - | - | 150 mL |

| Product | 291.09 | ~12.5 g (91%) |

Table 2: Reagents and typical yield for the bromination of protected vanillic acid.

Step 3: Reduction of the Carboxylic Acid to an Aldehyde

The selective reduction of the carboxylic acid to an aldehyde is a critical step. A mild and selective reducing agent is required to avoid over-reduction to the alcohol.

Experimental Protocol:

-

Suspend the brominated intermediate (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C.

-

Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF).

-

Stir at room temperature for 2 hours until gas evolution ceases.

-

In a separate flask, prepare a solution of lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)3H, 1.5 eq) in anhydrous THF at -78 °C.

-

Slowly add the prepared acid chloride solution to the hydride solution at -78 °C.

-

Stir the reaction at -78 °C for 3 hours.

-

Quench the reaction with a saturated aqueous solution of Rochelle's salt.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography.

| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| Brominated Intermediate | 1.0 | 291.09 | 10.0 g |

| Oxalyl Chloride | 1.5 | 126.93 | 4.3 mL |

| LiAl(O-t-Bu)3H | 1.5 | 254.25 | 13.1 g |

| Tetrahydrofuran (THF) | - | - | 300 mL |

| Product | 275.09 | ~7.6 g (80%) |

Table 3: Reagents and typical yield for the reduction of the carboxylic acid.

Step 4: Knoevenagel Condensation

The final step is the formation of the cinnamic acid derivative via a Knoevenagel condensation of the aldehyde with malonic acid.

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocol:

-

In a round-bottom flask, dissolve the aldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine.

-

Add a catalytic amount of piperidine.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash thoroughly with cold water, and dry.

| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| Aldehyde Intermediate | 1.0 | 275.09 | 5.0 g |

| Malonic Acid | 1.5 | 104.06 | 2.8 g |

| Pyridine | - | - | 25 mL |

| Piperidine | catalytic | - | ~0.5 mL |

| Product | 318.12 | ~5.1 g (89%) |

Table 4: Reagents and typical yield for the Knoevenagel condensation.

Step 5: Deprotection

The final step is the removal of the MOM protecting group to yield the target this compound.

Experimental Protocol:

-

Dissolve the protected cinnamic acid (1.0 eq) in methanol.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Stir the mixture at room temperature for 4-6 hours.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water).

| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| Protected Cinnamic Acid | 1.0 | 318.12 | 5.0 g |

| Methanol | - | - | 50 mL |

| Conc. Hydrochloric Acid | catalytic | - | ~1 mL |

| Product | 259.08 | ~3.8 g (93%) |

Table 5: Reagents and typical yield for the deprotection step.

Conclusion

This guide provides a robust and detailed synthetic route for the preparation of this compound from vanillic acid. The protocols and data presented are intended to serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. The use of readily available starting materials and well-established chemical transformations makes this synthesis both practical and scalable. Careful execution of each step, with attention to reaction conditions and purification techniques, is crucial for achieving high yields and purity of the final product.

3-Bromo-4-methoxycinnamic Acid: A Versatile Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Published: December 25, 2025

Introduction

3-Bromo-4-methoxycinnamic acid is a substituted cinnamic acid derivative that has emerged as a valuable and versatile building block in organic synthesis. Its unique trifunctional nature, possessing a carboxylic acid, an alkene, and an aryl bromide, allows for a diverse range of chemical transformations. This strategic combination of reactive sites makes it an ideal precursor for the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and materials with novel optical and electronic properties. The presence of the electron-donating methoxy group and the synthetically adaptable bromo substituent on the phenyl ring further enhances its utility, enabling fine-tuning of the electronic and steric properties of the target molecules. This technical guide provides an in-depth overview of the chemical properties, key synthetic transformations, and potential applications of this compound, complete with experimental protocols and quantitative data to facilitate its use in the modern research laboratory.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. While specific experimental data for this compound is not extensively reported, data for the closely related 3-Bromo-4-methoxyphenylacetic acid and 3-Bromo-4-methoxybenzoic acid can provide valuable insights.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Analog Data) | 3-Bromo-4-methoxyphenylacetic Acid[1] | 3-Bromo-4-methoxybenzoic Acid |

| Molecular Formula | C₁₀H₉BrO₃ | C₉H₉BrO₃ | C₈H₇BrO₃ |

| Molecular Weight | 257.08 g/mol | 245.07 g/mol | 231.04 g/mol |

| Appearance | White to off-white solid (Predicted) | White crystalline powder[2] | White to off-white crystalline powder |

| Melting Point | Not available | 113.3-114.2 °C[2] | 220-222 °C |

| CAS Number | 1080-07-5[3] | 774-81-2[1] | 99-58-1 |

Key Synthetic Transformations and Experimental Protocols

The synthetic utility of this compound stems from the selective reactivity of its three key functional groups. The following sections detail common and powerful transformations, providing generalized experimental protocols that can be adapted and optimized for specific substrates.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for the introduction of various functional groups through esterification and amidation reactions.

Fischer esterification provides a direct method for the synthesis of this compound esters, which are valuable intermediates for further transformations, such as Heck and Suzuki couplings.

Table 2: Representative Protocol for Fischer Esterification

| Parameter | Value | Reference/Rationale |

| Reactants | This compound, Methanol (excess) | Methanol serves as both reactant and solvent, driving the equilibrium towards the product. |

| Catalyst | Concentrated Sulfuric Acid (catalytic amount) | A strong acid catalyst is required to protonate the carbonyl oxygen, increasing its electrophilicity.[4][5] |

| Temperature | Reflux (approx. 65 °C) | Heating is necessary to achieve a reasonable reaction rate.[5] |

| Reaction Time | 4-6 hours | Reaction progress should be monitored by TLC.[5] |

| Typical Yield | 85-95% (based on analogous reactions)[5] | High yields are generally achievable with this method. |

Experimental Protocol: Synthesis of Methyl 3-Bromo-4-methoxycinnamate

-

To a solution of this compound (1.0 eq) in anhydrous methanol (20-40 eq), slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).[5]

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 3-bromo-4-methoxycinnamate.

-

The crude product can be purified by recrystallization or column chromatography.

dot

Caption: Fischer Esterification Workflow.

Amide coupling reactions are fundamental in the synthesis of biologically active molecules. Standard coupling reagents can be employed to react this compound with a wide range of amines.

Table 3: Representative Protocol for Amide Coupling

| Parameter | Value | Reference/Rationale |

| Reactants | This compound, Amine (1.1 eq) | A slight excess of the amine is often used. |

| Coupling Reagents | HATU (1.2 eq), DIPEA (2.0 eq) | HATU is a highly efficient coupling reagent, and DIPEA is a non-nucleophilic base.[6] |

| Solvent | Anhydrous DMF or DCM | Aprotic polar solvents are typically used.[6] |

| Temperature | Room Temperature | Amide couplings with HATU are often efficient at room temperature.[6] |

| Reaction Time | 1-4 hours | Reaction progress should be monitored by TLC.[6] |

| Typical Yield | >80% (based on analogous reactions) | High yields are expected with efficient coupling reagents. |

Experimental Protocol: General Procedure for Amide Synthesis

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

-

Add the desired amine (1.1 eq) to the reaction mixture and continue stirring at room temperature for 1-4 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude amide can be purified by column chromatography or recrystallization.

dot

Caption: Amide Coupling Workflow.

Reactions of the Aryl Bromide

The aryl bromide functionality is a key feature of this compound, enabling its participation in a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the construction of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures, which are prevalent in many pharmaceutical compounds.[7][8]

Table 4: Representative Protocol for Suzuki-Miyaura Coupling

| Parameter | Value | Reference/Rationale |

| Reactants | Methyl 3-Bromo-4-methoxycinnamate, Arylboronic acid (1.2 eq) | The ester is often used to avoid complications with the free carboxylic acid. A slight excess of the boronic acid is common. |

| Catalyst | Pd(PPh₃)₄ (3 mol%) | A common and effective palladium(0) catalyst.[9] |

| Base | K₂CO₃ or Cs₂CO₃ (2.0 eq) | An aqueous base is required for the transmetalation step.[9] |

| Solvent | Toluene/Ethanol/Water or Dioxane/Water | A biphasic solvent system is often employed.[9] |

| Temperature | 80-100 °C | Heating is typically required to drive the reaction. |

| Reaction Time | 4-12 hours | Reaction progress should be monitored by TLC or GC-MS. |

| Typical Yield | 70-95% (based on analogous reactions) | High yields are generally achievable. |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a degassed solution of methyl 3-bromo-4-methoxycinnamate (1.0 eq) and the arylboronic acid (1.2 eq) in a suitable solvent mixture (e.g., toluene/ethanol/water 4:1:1), add the base (e.g., K₂CO₃, 2.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours under an inert atmosphere.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography.

dot

Caption: Suzuki-Miyaura Catalytic Cycle.

The Heck-Mizoroki reaction is a powerful tool for the arylation of alkenes, providing access to substituted styrenes and other vinylarenes.[10]

Table 5: Representative Protocol for Heck-Mizoroki Reaction

| Parameter | Value | Reference/Rationale |

| Reactants | Methyl 3-Bromo-4-methoxycinnamate, Alkene (1.5 eq) | An excess of the alkene is often used. |

| Catalyst | Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%) | A common catalyst system for the Heck reaction.[11] |

| Base | Et₃N or K₂CO₃ (2.0 eq) | A base is required to regenerate the active catalyst.[11] |

| Solvent | DMF or Acetonitrile | Polar aprotic solvents are typically used.[11] |

| Temperature | 100-120 °C | Elevated temperatures are generally required.[11] |

| Reaction Time | 8-24 hours | Reaction progress should be monitored by TLC or GC-MS.[11] |

| Typical Yield | 60-90% (based on analogous reactions) | Yields can vary depending on the alkene substrate. |

Experimental Protocol: General Procedure for Heck-Mizoroki Reaction

-

To a solution of methyl 3-bromo-4-methoxycinnamate (1.0 eq) and the alkene (1.5 eq) in anhydrous DMF, add the base (e.g., Et₃N, 2.0 eq), Pd(OAc)₂ (2 mol%), and PPh₃ (4 mol%).

-

Degas the reaction mixture and heat to 100-120 °C under an inert atmosphere for 8-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography.

dot

Caption: Heck-Mizoroki Catalytic Cycle.

Applications in the Synthesis of Bioactive Molecules

The structural motif of this compound is found within a variety of biologically active natural products and synthetic compounds. Its utility as a building block is particularly evident in the synthesis of coumarins and chalcones, two classes of compounds with significant pharmacological properties.

Synthesis of Coumarins

Coumarins are a large class of naturally occurring benzopyrones with diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. 3-Arylcoumarins can be synthesized via the Perkin condensation of a salicylaldehyde derivative with a phenylacetic acid. While a direct synthesis from this compound is not a standard route, its structural analog, 3-bromo-4-methoxyphenylacetic acid, can be used in a Perkin-type condensation.

dot

References

- 1. 3-Bromo-4-methoxyphenylacetic acid | C9H9BrO3 | CID 136615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 1080-07-5 [m.chemicalbook.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

spectroscopic data of 3-Bromo-4-methoxycinnamic acid (1H NMR, 13C NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Bromo-4-methoxycinnamic acid. Due to the limited availability of published experimental data for this specific compound, this document presents a combination of available data for closely related analogs and predicted values to offer a robust analytical profile. The information herein is intended to support research and development activities by providing key spectral data, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound and its structural analogs. This data is crucial for the identification, characterization, and purity assessment of the compound.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) in ppm |

| This compound (Predicted) | DMSO-d₆ | Carboxylic Acid (COOH): ~12.5 (s, 1H), Vinyl (CH=CH): ~7.6 (d, 1H), ~6.6 (d, 1H), Aromatic (Ar-H): ~7.8 (s, 1H), ~7.5 (d, 1H), ~7.1 (d, 1H), Methoxy (OCH₃): ~3.9 (s, 3H) |

| trans-4-methoxycinnamic acid [1] | DMSO-d₆ | 7.62 (d, J = 8.4, 2H), 7.55 (d, J = 16.2, 1H), 6.96 (d, J = 8.4, 2H), 6.68 (d, J = 15.9, 1H), 3.78 (s, 3H) |

| 3-bromocinnamic acid [2] | N/A | Aromatic & Vinyl protons visible in spectrum |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) in ppm |

| This compound (Predicted) | DMSO-d₆ | Carbonyl (C=O): ~167, Vinyl (CH=CH): ~142, ~118, Aromatic (Ar-C): ~158 (C-OCH₃), ~135 (C-H), ~132 (C-H), ~128 (C-Br), ~115 (C-H), ~112 (C-H), Methoxy (OCH₃): ~56 |

| trans-4-methoxycinnamic acid [1] | DMSO-d₆ | 167.88, 160.98, 143.77, 129.95, 126.88, 116.56, 114.38, 55.30 |

| Cinnamic acid [3] | DMSO | 172.67, 147.12, 134.05, 130.77, 128.98, 128.40, 117.38 |

Table 3: Infrared (IR) Spectroscopy Data

| Compound | Sample Prep. | Key Absorption Bands (cm⁻¹) |

| This compound (Predicted) | KBr disc | O-H (Carboxylic Acid): 3300-2500 (broad), C-H (Aromatic/Vinyl): 3100-3000, C=O (Carbonyl): ~1700-1680, C=C (Alkene/Aromatic): ~1630, ~1600, ~1500, C-O (Methoxy/Carboxylic): ~1250, ~1020, C-Br: ~600-500 |

| Cinnamic acid [4] | KBr disc | O-H stretch: ~2500–3300 (broad), C=O stretch: ~1680–1700, C=C stretch: ~1620, Aromatic C–H stretches: ~3030 |

| 3-Hydroxy-4-methoxycinnamic acid [5] | Oil Mull | Spectral data available in NIST WebBook. |

Table 4: Mass Spectrometry Data

| Compound | Ionization Method | [M]+ or [M-H]⁻ (m/z) | Key Fragments (m/z) |

| This compound | ESI- | 255/257 (Isotopic pattern for Br) | 211/213 ([M-H-CO₂]⁻), 196/198 ([M-H-CO₂-CH₃]⁻) |

| 3-Hydroxy-4-methoxycinnamic acid [6] | N/A | 194 | 179, 151, 134 |

| 3-Methoxycinnamic acid [7] | GC-MS | 178 | 161, 77 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.[8]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. ¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Typical acquisition parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak as the internal standard.[9]

3. ¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum on the same instrument.

-

A proton-decoupled pulse sequence is typically used.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.[10]

-

Chemical shifts are referenced to the deuterated solvent signal.[11]

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Technique):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.[12]

-

Alternatively, the thin solid film method can be used by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[13]

2. Data Acquisition:

-

Place the KBr pellet or salt plate in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of air (or the clean salt plate) should be collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of these with water.[14]

-

Further dilute this stock solution to a final concentration of around 10-100 µg/mL.[14]

-

If necessary, filter the solution to remove any particulate matter.[14]

2. Data Acquisition (Electrospray Ionization - ESI):

-

Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.[15]

-

ESI is a soft ionization technique suitable for polar molecules like carboxylic acids and is often performed in negative ion mode to detect the deprotonated molecule [M-H]⁻.[15]

-

The mass analyzer (e.g., Quadrupole, Time-of-Flight) separates the ions based on their mass-to-charge ratio (m/z).[16][17]

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.[16]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation and purity assessment, it is recommended to acquire experimental data on a purified sample of the compound itself. The provided protocols and comparative data serve as a valuable resource for guiding such experimental work.

References

- 1. rsc.org [rsc.org]

- 2. 3-BROMOCINNAMIC ACID(14473-91-7) 1H NMR spectrum [chemicalbook.com]

- 3. Cinnamic acid (621-82-9) 13C NMR spectrum [chemicalbook.com]

- 4. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 3-Hydroxy-4-methoxycinnamic acid [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-Methoxycinnamic Acid | C10H10O3 | CID 637668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. chem.uiowa.edu [chem.uiowa.edu]

- 11. che.hw.ac.uk [che.hw.ac.uk]

- 12. webassign.net [webassign.net]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 17. fiveable.me [fiveable.me]

Solubility Profile of 3-Bromo-4-methoxycinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Bromo-4-methoxycinnamic acid in common laboratory solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document combines qualitative information, estimated solubility values based on structurally similar compounds, and detailed experimental protocols to guide researchers in handling and utilizing this compound effectively.

Physicochemical Properties and Solubility Overview

This compound is a derivative of cinnamic acid, a class of compounds known for their varied biological activities. Its structure, featuring a carboxylic acid group, a methoxy group, and a bromine atom on the phenyl ring, dictates its polarity and, consequently, its solubility in different solvents.

Generally, cinnamic acid and its derivatives exhibit poor solubility in water and higher solubility in organic solvents. The presence of the polar carboxylic acid group can contribute to some aqueous solubility, particularly at higher pH where the carboxylate salt can form. However, the largely nonpolar aromatic ring and the hydrophobic bromine atom tend to decrease water solubility.

Based on the principle of "like dissolves like," this compound is expected to be more soluble in polar aprotic and polar protic organic solvents that can engage in hydrogen bonding and dipole-dipole interactions.

Quantitative Solubility Data

| Solvent | Chemical Formula | Type | Estimated Solubility (mg/mL) | Notes |

| Water | H₂O | Polar Protic | < 1 | Poorly soluble. Solubility may increase with pH. |

| Ethanol | C₂H₅OH | Polar Protic | 10 - 50 | Soluble. |

| Methanol | CH₃OH | Polar Protic | 10 - 50 | Soluble. |

| Acetone | C₃H₆O | Polar Aprotic | 50 - 100 | Freely Soluble. |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | 50 - 100 | Freely Soluble. |

| Dichloromethane | CH₂Cl₂ | Nonpolar | 1 - 10 | Sparingly Soluble. |

| Chloroform | CHCl₃ | Nonpolar | 1 - 10 | Sparingly Soluble. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | > 100 | Very Soluble. Often used for stock solutions.[1] |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | > 100 | Very Soluble. |

Disclaimer: The quantitative data presented in this table are estimations derived from the solubility of analogous compounds and should not be treated as definitive experimental values. Researchers are strongly encouraged to determine the solubility experimentally for their specific requirements.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a solid in a solvent.[2][3][4] This protocol outlines the steps for determining the solubility of this compound.

Materials

-

This compound (crystalline solid)

-

Selected solvents (e.g., water, ethanol, DMSO) of high purity

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the excess solid to sediment. Alternatively, centrifuge the vials at a high speed to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining solid particles. Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: Calculate the solubility of the compound in the solvent using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Experimental Workflow Diagram

References

physical and chemical properties of 3-Bromo-4-methoxycinnamic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and potential biological properties of 3-Bromo-4-methoxycinnamic acid. The information is compiled from predictive data and comparative analysis of structurally related compounds, offering a foundational resource for research and development.

Core Physicochemical and Spectroscopic Data

The properties of this compound are determined by its molecular structure, which includes a carboxylic acid, a trans-alkene, and a substituted aromatic ring.

Physicochemical Properties

Quantitative data for this compound are summarized below. Many of these values are predicted based on computational models due to the limited availability of experimental data for this specific compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrO₃ | [1] |

| Molecular Weight | 257.08 g/mol | [1] |

| CAS Number | 1080-07-5 | [2] |

| Melting Point | 241-243 °C | [1][2] |

| Boiling Point | 392.0 ± 32.0 °C (Predicted) | [1][2] |

| Density | 1.555 ± 0.06 g/cm³ (Predicted) | [1][2] |

| pKa | 4.42 ± 0.10 (Predicted) | [2] |

Spectral Data Analysis (Predicted)

While dedicated experimental spectra for this compound are not widely published, the following table outlines the expected characteristic signals based on the analysis of its functional groups and comparison with similar cinnamic acid derivatives.[3][4][5]

| Spectroscopy | Expected Characteristic Signals |

| IR (Infrared) | - Broad O-H stretch (carboxylic acid): ~2500–3300 cm⁻¹ - Sharp C=O stretch (conjugated acid): ~1680–1700 cm⁻¹ - C=C stretch (alkene): ~1625-1640 cm⁻¹ - Aromatic C=C stretches: ~1450-1600 cm⁻¹ - C-O stretch (methoxy/ether): ~1250 cm⁻¹ and ~1020 cm⁻¹ - C-Br stretch: ~550-690 cm⁻¹ |

| ¹H NMR | - Vinyl Protons: Two doublets (~6.3-6.5 ppm and ~7.6-7.8 ppm) with a large coupling constant (J ≈ 16 Hz) indicating a trans configuration. - Aromatic Protons: Three protons on the benzene ring, with chemical shifts and splitting patterns determined by the bromo and methoxy substituents. - Methoxy Protons: A sharp singlet at ~3.9 ppm. - Carboxylic Acid Proton: A broad singlet at >12 ppm, which may be exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl Carbon (C=O): ~168-172 ppm. - Vinyl Carbons (C=C): Two signals between ~115-145 ppm. - Aromatic Carbons: Six distinct signals, with carbons attached to oxygen and bromine being significantly shifted. - Methoxy Carbon (-OCH₃): ~56 ppm. |

Experimental Protocols

Detailed and reproducible methodologies are essential for scientific investigation. The following sections provide established protocols for the synthesis and purification of cinnamic acid derivatives, which are directly applicable to this compound.

Synthesis via Knoevenagel Condensation

The Knoevenagel condensation is a standard and efficient method for synthesizing cinnamic acids from aromatic aldehydes.[6][7][8] This protocol is adapted for the synthesis of the title compound.

Principle: The reaction involves the condensation of 3-bromo-4-methoxybenzaldehyde with malonic acid, catalyzed by a weak base like pyridine with a piperidine co-catalyst, followed by decarboxylation to yield the α,β-unsaturated carboxylic acid.

Materials:

-

3-Bromo-4-methoxybenzaldehyde

-

Malonic acid

-

Pyridine (anhydrous)

-

Piperidine

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (for recrystallization)

-

Deionized water

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, combine 3-bromo-4-methoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (2-3 mL per gram of aldehyde).

-

Add a catalytic amount of piperidine (approx. 0.1 eq).

-

Heat the mixture to reflux in an oil bath for 2-4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker containing ice and concentrated HCl, stirring vigorously. The volume of the acid solution should be sufficient to neutralize the pyridine and acidify the mixture (to pH 1-2).

-

A precipitate of the crude this compound will form.

-

Collect the crude product by vacuum filtration and wash the solid thoroughly with cold deionized water to remove any residual pyridine hydrochloride and unreacted malonic acid.

-

Air dry the crude product before proceeding with purification.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. scribd.com [scribd.com]

- 7. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. bepls.com [bepls.com]

An In-depth Technical Guide to N-(2-hydroxyethyl)acetamide (CAS No. 142-26-7)

Disclaimer: The CAS number 1080-07-5 provided in the topic query appears to be incorrect as it does not correspond to a publicly documented chemical substance. The information provided in this guide pertains to N-(2-hydroxyethyl)acetamide (CAS No. 142-26-7) , which is the most probable intended compound based on search query results.

This technical guide provides a comprehensive overview of the properties, synthesis, quality control, and suppliers of N-(2-hydroxyethyl)acetamide, a versatile chemical compound used in various research and industrial applications.

Chemical and Physical Properties

N-(2-hydroxyethyl)acetamide, also known as N-acetylethanolamine, is a member of the ethanolamine and acetamide classes of organic compounds.[1][2] It is a clear, viscous, white to yellow liquid at room temperature.[3]

Table 1: Physicochemical Properties of N-(2-hydroxyethyl)acetamide

| Property | Value | Source(s) |

| CAS Number | 142-26-7 | [2] |

| Molecular Formula | C4H9NO2 | [2][4][5] |

| Molecular Weight | 103.12 g/mol | [1][4] |

| Appearance | Clear viscous white to yellow liquid | [3] |

| Melting Point | 15.8 °C | [3][6] |

| Boiling Point | 151-155 °C at 5 mmHg; 166-167 °C at 8 Torr | [3][4] |

| Density | 1.12 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.472 | [3] |

| pKa | 14.56 ± 0.10 (Predicted) | [3] |

| Water Solubility | Soluble | [3] |

| LogP | -0.117 at 22.2 °C and pH 5.4 | [3] |

| Flash Point | 177 °C (350.6 °F) - closed cup | [3] |

| InChIKey | PVCJKHHOXFKFRP-UHFFFAOYSA-N | [2][4] |

| Canonical SMILES | CC(=O)NCCO | [4][5] |

Experimental Protocols

The following sections detail representative experimental methodologies for the synthesis and quality control of N-(2-hydroxyethyl)acetamide. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and scales.

A common method for the synthesis of N-(2-hydroxyethyl)acetamide is the direct amidation of ethanolamine with an acetylating agent, such as acetic anhydride or ethyl acetate. The following protocol is a general representation of this synthesis.

Materials:

-

Ethanolamine

-

Acetic anhydride (or ethyl acetate)

-

Appropriate solvent (e.g., toluene, or solvent-free)

-

Hydrochloric acid (1 M) for work-up

-

Saturated sodium bicarbonate solution for work-up

-

Brine for work-up

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Silica gel for column chromatography (if required)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethanolamine and the chosen solvent (if applicable).

-

Addition of Acetylating Agent: Slowly add the acetylating agent (e.g., acetic anhydride, 1.0-1.2 equivalents) to the stirred solution of ethanolamine. The reaction may be exothermic.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. If necessary, wash the mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure N-(2-hydroxyethyl)acetamide.

Caption: General workflow for the synthesis of N-(2-hydroxyethyl)acetamide.

The purity of N-(2-hydroxyethyl)acetamide can be assessed using RP-HPLC. The following is a representative method.[7]

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or formic acid

-

N-(2-hydroxyethyl)acetamide reference standard

-

0.45 µm syringe filters

Chromatographic Conditions:

-

Mobile Phase: A mixture of water and acetonitrile with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid). The exact ratio should be optimized for the specific column and system.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of water, acetonitrile, and acid. Degas the mobile phase before use.

-

Standard Solution Preparation: Prepare a stock solution of the N-(2-hydroxyethyl)acetamide reference standard in the mobile phase. Prepare a series of working standards by serial dilution.

-

Sample Preparation: Accurately weigh the N-(2-hydroxyethyl)acetamide sample and dissolve it in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Data Processing: Determine the retention time and peak area of N-(2-hydroxyethyl)acetamide. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

Caption: Workflow for quality control of N-(2-hydroxyethyl)acetamide by HPLC.

Suppliers

N-(2-hydroxyethyl)acetamide is available from several chemical suppliers. The following list is not exhaustive but includes some of the major suppliers:

-

Sigma-Aldrich (Merck): Offers N-Acetylethanolamine in technical grade.

-

TCI America: Provides 2-Acetamidoethanol with a purity of >90.0% (GC).[8]

-

Fisher Scientific (Thermo Scientific Chemicals): Supplies N-Acetylethanolamine with 96% purity.[9]

-

Alfa Aesar: Offers N-Acetylethanolamine with a purity of 90+%.[3]

-

Acros Organics: Supplies N-Acetylethanolamine with 96% purity.[3]

-

Parchem: A supplier of Acetamide MEA.[10]

-

Matrix Fine Chemicals: Provides N-(2-HYDROXYETHYL)ACETAMIDE.[5]

-

abcr Gute Chemie: Supplies N-(2-Hydroxyethyl)acetamide with 90% purity.

-

Elé Corporation (USA) [11]

-

Frinton Laboratories Inc. (USA) [11]

-

Allchem Laboratories (India) [11]

References

- 1. Acetylethanolamine | C4H9NO2 | CID 8880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetamide, N-(2-hydroxyethyl)- [webbook.nist.gov]

- 3. 142-26-7 | CAS DataBase [m.chemicalbook.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. N-(2-HYDROXYETHYL)ACETAMIDE | CAS 142-26-7 [matrix-fine-chemicals.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Separation of N-(2-Hydroxyethyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. 2-Acetamidoethanol | 142-26-7 | TCI AMERICA [tcichemicals.com]

- 9. N-Acetylethanolamine, 96% | Fisher Scientific [fishersci.ca]

- 10. parchem.com [parchem.com]

- 11. pharmainfosource.com [pharmainfosource.com]

The Emerging Biological Potential of Halogenated Cinnamic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid, a naturally occurring aromatic carboxylic acid found in a variety of plants, and its derivatives have long been recognized for a wide spectrum of biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties. The core structure of cinnamic acid, featuring a phenyl ring, an acrylic acid moiety, and a reactive double bond, offers a versatile scaffold for chemical modification. Strategic halogenation—the incorporation of fluorine, chlorine, bromine, or iodine—has emerged as a powerful tool to modulate the physicochemical properties and enhance the therapeutic efficacy of these compounds. This technical guide provides a comprehensive overview of the biological potential of halogenated cinnamic acids, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to support further research and drug development.

Data Presentation: Quantitative Biological Activity

The introduction of halogen atoms to the cinnamic acid scaffold can significantly influence its biological activity. The nature of the halogen, its position on the phenyl ring, and the overall substitution pattern are critical determinants of potency.

Antimicrobial Activity

Halogenated cinnamic acids have demonstrated significant activity against a range of bacterial and fungal pathogens. The presence of electron-withdrawing groups like halogens can enhance the antimicrobial efficacy.

| Compound/Derivative | Microorganism | Activity Type | Value | Citation |

| 4-Chlorocinnamic acid | Escherichia coli | MIC | 708 µM | [1] |

| 4-Chlorocinnamic acid | Bacillus subtilis | MIC | 708 µM | [1] |

| para-substituted chloro-cinnamoyl oxadiazole | Mycobacterium tuberculosis H37Ra | IC50 | 4.54 µg/mL | [2] |

| ortho-substituted chloro-cinnamoyl oxadiazole | Mycobacterium tuberculosis H37Ra | IC50 | 9.91 µg/mL | [2] |

| 4-Fluoro-cinnamoyl oxadiazole | Mycobacterium tuberculosis H37Ra | IC50 | 0.36 µg/mL | [2] |

| (2E)-N-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide | Staphylococcus aureus | MIC | - | [3] |

| 3-(Trifluoromethyl)cinnamic acid anilides | Mycobacterium smegmatis | MIC | 9.36 - 51.7 µM | [4] |

| 3-(Difluoromethyl)-4-methoxycinnamoyl amides | Mycobacterium smegmatis | MIC | 8 µg/mL | [5] |

Anticancer Activity

The cytotoxic effects of halogenated cinnamic acids have been evaluated against various cancer cell lines. Halogenation can enhance the antiproliferative and pro-apoptotic effects of the parent compound.

| Compound/Derivative | Cancer Cell Line | Activity Type | Value | Citation |

| 3-(3,5-Dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid (5a) | HCT-116 (Colon) | IC50 | 1.89 µM | |

| 3-(3,5-Dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-(4-hydroxyphenyl)acrylic acid (5b) | MCF-7 (Breast) | IC50 | 8.48 µM | |

| 4-Bromo-5-phenylpenta-2,4-dienoic acid (4ii) | HT-29 (Colon) | IC50 | - | [6] |

| 4-Bromo-5-phenylpenta-2,4-dienoic acid (4ii) | A-549 (Lung) | IC50 | - | [6] |

| 4-Bromo-5-phenylpenta-2,4-dienoic acid (4ii) | MDA-MB-231 (Breast) | IC50 | - | [6] |

| 4-Bromo-5-phenylpenta-2,4-dienoic acid (4ii) | HeLa (Cervical) | IC50 | - | [6] |

| (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide | - | - | - | [7] |

Enzyme Inhibition

Halogenated cinnamic acids have been investigated as inhibitors of various enzymes implicated in disease, such as tyrosinase and lipoxygenase.

| Compound/Derivative | Enzyme | Activity Type | Value | Citation |

| Fluoro-substituted cinnamic acid ester | Mushroom Tyrosinase | IC50 | 0.5 µM | [8] |

| 4-Chlorocinnamic acid | Tyrosinase | Inhibition | - | [9] |

| Cinnamic acid derivative (3i) | Soybean Lipoxygenase | IC50 | 7.4 µM | [10] |

| 4-Bromo-5-phenylpenta-2,4-dienoic acid (4ii) | Soybean Lipoxygenase | IC50 | Potent Inhibitor | [6] |

Antioxidant Activity

The ability of halogenated cinnamic acids to scavenge free radicals is a key aspect of their biological potential.

| Compound/Derivative | Assay | Activity Type | Value | Citation |

| Acetylated Cinnamic Acid Derivative | DPPH | IC50 | 0.16 µg/mL | [11] |

| Cinnamic Acid | DPPH | IC50 | 0.18 µg/mL | [11] |

| Substituted Cinnamic Acids (general) | DPPH | % Interaction | 30-48% at 100 µM | [10] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of the biological potential of halogenated cinnamic acids.

Protocol 1: MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

-

96-well plates

-

Test compounds (halogenated cinnamic acids)

-

Cell culture medium

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate overnight to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the halogenated cinnamic acid derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-50 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[7][12]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[7][13]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compounds (halogenated cinnamic acids)

-

Positive control antibiotic

-

Spectrophotometer or ELISA reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the broth medium to a specific optical density (e.g., 0.5 McFarland standard).[5][14]

-

Serial Dilution: Prepare serial two-fold dilutions of the halogenated cinnamic acids in the broth directly in the wells of the 96-well plate.[14][15]

-

Inoculation: Inoculate each well with the standardized microbial suspension.[5] Include a growth control (no compound) and a sterility control (no inoculum).[14]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[14]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism, which can be assessed visually or by measuring the optical density with a plate reader.[14][15]

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol or ethanol)

-

Test compounds (halogenated cinnamic acids)

-

Positive control (e.g., ascorbic acid or Trolox)

-

Methanol or ethanol

-

96-well plate or cuvettes

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare various concentrations of the halogenated cinnamic acids and the positive control in the solvent.

-

Reaction Mixture: Mix the sample solutions with the DPPH working solution.[3]

-

Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[3][16]

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[3][16]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100.[17] Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[17][18]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: General experimental workflow for the synthesis and biological evaluation of halogenated cinnamic acids.

Caption: Putative signaling pathways modulated by halogenated cinnamic acids in cancer cells.

Caption: Logical relationships between structural modifications and biological activities of halogenated cinnamic acids.

Conclusion

The strategic halogenation of cinnamic acid derivatives represents a highly effective approach for the development of novel therapeutic agents with potent and diverse biological activities. The quantitative data clearly indicate that the type, position, and number of halogen substituents are critical determinants of antimicrobial, anticancer, and enzyme-inhibitory efficacy. The provided experimental protocols offer a standardized framework for the continued investigation of these promising compounds. Furthermore, the elucidation of their impact on key signaling pathways, such as NF-κB and PI3K/Akt/mTOR, provides a foundation for understanding their mechanisms of action. Future research should focus on expanding the library of halogenated cinnamic acids, conducting in-depth structure-activity relationship studies, and advancing the most promising candidates into preclinical and clinical development. This in-depth technical guide serves as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this fascinating class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciforum.net [sciforum.net]

- 4. Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tyrosinase activity ic50: Topics by Science.gov [science.gov]

- 10. Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biomedres.us [biomedres.us]

- 12. Structure−Activity Relationship (SAR) Study of trans-Cinnamic Acid and Derivatives on the Parasitic Weed Cuscuta campestris - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

The Ascending Trajectory of 3-Bromo-4-methoxycinnamic Acid Derivatives in Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives, a class of naturally occurring phenolic compounds, have garnered significant attention within the scientific community for their broad spectrum of biological activities.[1] These activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties, position them as promising scaffolds in the pursuit of novel therapeutic agents.[2][3][4] Among the myriad of synthetic and natural analogs, derivatives of 3-Bromo-4-methoxycinnamic acid are emerging as a focal point for research due to their potential for enhanced biological efficacy. The introduction of a bromine atom and a methoxy group to the cinnamic acid backbone can significantly modulate the molecule's lipophilicity, electronic properties, and steric hindrance, thereby influencing its interaction with biological targets. This technical guide provides a comprehensive overview of the synthesis, potential applications, and mechanistic insights into this compound derivatives, tailored for professionals in drug discovery and development.

Synthesis of this compound and Its Derivatives

The synthetic foundation for this class of compounds lies in the preparation of the core molecule, this compound. This can be achieved through established organic reactions such as the Knoevenagel condensation or the Perkin reaction.

Synthesis of the Core Structure: this compound

A plausible and efficient method for the synthesis of this compound is the Knoevenagel condensation . This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[5][6]

Figure 1: General workflow for the synthesis of this compound via Knoevenagel condensation.

A detailed experimental protocol for a similar synthesis is provided in the "Experimental Protocols" section. The Perkin reaction offers an alternative route, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid.[3][7][8]

Derivatization Strategies: Amides and Esters

The carboxylic acid moiety of this compound serves as a versatile handle for derivatization, primarily through the formation of amides and esters. These modifications can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.

Amide Synthesis: Amide derivatives are typically synthesized via an amide coupling reaction . This involves activating the carboxylic acid, commonly with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt), followed by the addition of a primary or secondary amine.[9][10]

Ester Synthesis: Esterification can be achieved through methods like the Fischer esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[11][12]

References

- 1. mdpi.com [mdpi.com]

- 2. Novel Cinnamic Acid Derivatives Containing Naproxen as NLRP3 Inhibitors: Synthesis and Evaluation of Their Biological Activity | Semantic Scholar [semanticscholar.org]

- 3. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Antimicrobial activity of some cinnamic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Prospective Analysis of 3-Bromo-4-methoxycinnamic Acid: A Technical Guide for Drug Discovery

Introduction: Cinnamic acid and its derivatives represent a significant class of naturally occurring phenolic compounds that have garnered substantial interest in medicinal chemistry. Their versatile chemical structure, featuring a phenyl ring, an acrylic acid moiety, and various substitution patterns, allows for a broad spectrum of biological activities. This technical guide provides a comprehensive literature review focused on the synthesis, potential biological activities, and experimental protocols relevant to 3-Bromo-4-methoxycinnamic acid. While direct research on this specific molecule is limited, this document extrapolates from established methodologies and studies on structurally similar compounds to offer a prospective analysis for researchers, scientists, and drug development professionals.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through well-established condensation reactions, primarily the Knoevenagel-Doebner condensation or the Perkin reaction. Both methods utilize a substituted benzaldehyde as a key starting material. The logical precursor for this synthesis is 3-Bromo-4-methoxybenzaldehyde.

Knoevenagel-Doebner Condensation

This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base like pyridine or piperidine. The reaction is typically followed by decarboxylation to yield the α,β-unsaturated carboxylic acid.[1][2]

Detailed Experimental Protocol (Adapted from similar syntheses): [3][4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Bromo-4-methoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in a minimal amount of pyridine, which acts as both the solvent and the catalyst. A catalytic amount of piperidine can also be added.

-

Reaction Execution: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing crushed ice and a concentrated solution of hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.

-

Purification: Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it. The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Perkin Reaction

The Perkin reaction is another classical method for synthesizing cinnamic acid derivatives. It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[5][6][7]

Detailed Experimental Protocol (Adapted from similar syntheses): [5]

-

Reaction Setup: Combine 3-Bromo-4-methoxybenzaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and anhydrous sodium acetate (1 equivalent) in a round-bottom flask fitted with a reflux condenser.

-

Reaction Execution: Heat the mixture in an oil bath at 180°C for 5-8 hours.

-

Work-up: Allow the reaction mixture to cool slightly and then pour it into a beaker of hot water while stirring. Boil the solution for 15 minutes to hydrolyze the excess acetic anhydride. If the product separates as an oil, add a small amount of ethanol to induce crystallization.

-

Purification: Cool the solution to room temperature. The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water. The crude this compound can be purified by recrystallization from an appropriate solvent.

Potential Biological Activities

While direct biological data for this compound is not available, the extensive research on its structural analogs allows for informed predictions of its potential therapeutic applications. The biological efficacy of cinnamic acid derivatives is highly dependent on the nature and position of substituents on the phenyl ring.[8]

Anticancer Activity

Cinnamic acid derivatives are widely investigated for their anticancer properties, acting through various mechanisms including the induction of apoptosis, inhibition of angiogenesis, and modulation of signaling pathways.[9][10][11] The presence of methoxy and bromo groups on the phenyl ring has been shown to influence the cytotoxic and antiproliferative activities of these compounds.[12][13]

Table 1: Anticancer Activity of Selected Cinnamic Acid Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 Value (µM) | Reference |

| Ester of 3,4,5-trimethoxycinnamic acid (S1) | MDA-MB-231 (Breast) | 46.7 | [14] |

| Ester of 3,4,5-trimethoxycinnamic acid (S5) | A549 (Lung) | 0.50 | [14] |

| Ester of 3,4,5-trimethoxycinnamic acid (S5) | SGC-7901 (Gastric) | 11.82 | [14] |

| Ester of 3,4,5-trimethoxycinnamic acid (S5) | PC-3 (Prostate) | 17.22 | [14] |

| Ester of 3,4,5-trimethoxycinnamic acid (S5) | MDA-MB-435s (Melanoma) | 5.33 | [14] |

| Cinnamic acid derivatives (general) | A-549 (Lung) | 10 - 18 | [15] |

The data suggests that methoxy substitutions, particularly multiple substitutions, can lead to potent anticancer activity. The introduction of a bromine atom, a halogen, could further enhance the lipophilicity and cell permeability of the molecule, potentially increasing its cytotoxic effects.

Enzyme Inhibition

Substituted cinnamic acids are known to be effective inhibitors of various enzymes, including tyrosinase and α-glucosidase.[16][17] This inhibitory activity is often attributed to their ability to chelate metal ions in the enzyme's active site or to interact with key amino acid residues.

-

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in the cosmetic and food industries. Studies have shown that para-substituted cinnamic acid derivatives can effectively inhibit tyrosinase.[16] The electronic properties of the substituent at the para position play a crucial role in the inhibitory mechanism.

-

α-Glucosidase Inhibition: α-Glucosidase inhibitors are used in the management of type 2 diabetes. Certain cinnamic acid derivatives, such as p-methoxy cinnamic acid, have demonstrated potential as α-glucosidase inhibitors.[17]

Table 2: Enzyme Inhibitory Activity of Selected Cinnamic Acid Derivatives

| Compound | Enzyme | IC50 Value | Inhibition Type | Reference |

| 4-chlorocinnamic acid | Tyrosinase | 0.477 mM | - | [18] |

| 4-nitrocinnamic acid | Tyrosinase | 0.521 mM | - | [18] |

| p-methoxy cinnamic acid | α-glucosidase | Not specified | Inhibitor | [17] |

| p-methoxyethyl cinnamate | α-glucosidase | Not specified | Inhibitor | [17] |

The presence of a methoxy group at the 4-position and a bromo group at the 3-position in the target molecule suggests it could be a candidate for enzyme inhibition studies, particularly against metalloenzymes.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[12]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubate for 24, 48, or 72 hours.

-